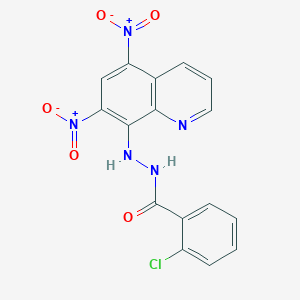
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is a complex organic compound that features a quinoline ring substituted with nitro groups and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Chlorination: The nitrated quinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 8 position.
Formation of Benzohydrazide: Benzohydrazide is synthesized separately by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: Finally, the chlorinated quinoline derivative is coupled with benzohydrazide under basic conditions (e.g., using sodium hydroxide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and chlorination steps, and large-scale coupling reactions in batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Reduction: 2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide.
Substitution: 2-substituted-N’-(5,7-dinitroquinolin-8-yl)benzohydrazides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the quinoline ring, which is a common scaffold in many pharmacologically active molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the materials science field, derivatives of this compound could be used in the development of dyes, pigments, and polymers. Its unique structure might impart desirable properties such as fluorescence or enhanced stability to the materials.
Mechanism of Action
The mechanism by which 2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the quinoline ring might intercalate with DNA or interact with proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: The parent compound.
2-amino-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A reduced form with amino groups.
2-methyl-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide: A derivative with a methyl group instead of chlorine.
Uniqueness
2-chloro-N’-(5,7-dinitroquinolin-8-yl)benzohydrazide is unique due to the combination of its quinoline ring with nitro groups and a benzohydrazide moiety. This structure provides multiple reactive sites, making it versatile for various chemical transformations and applications. The presence of both electron-withdrawing nitro groups and a chlorine atom enhances its reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H10ClN5O5 |
|---|---|
Molecular Weight |
387.73 g/mol |
IUPAC Name |
2-chloro-N'-(5,7-dinitroquinolin-8-yl)benzohydrazide |
InChI |
InChI=1S/C16H10ClN5O5/c17-11-6-2-1-4-9(11)16(23)20-19-15-13(22(26)27)8-12(21(24)25)10-5-3-7-18-14(10)15/h1-8,19H,(H,20,23) |
InChI Key |
ZTBKTEYDCVYSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-1-adamantanecarboxamide](/img/structure/B10890735.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10890738.png)
![11-(3-chloro-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10890741.png)
![4-bromo-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10890749.png)
![methyl 4-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10890757.png)
![2-[(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-6-propylpyrimidin-4-ol](/img/structure/B10890760.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10890761.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10890762.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10890774.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)


